molecular formula C17H19N5OS2 B2703044 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851131-42-5

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2703044
CAS No.: 851131-42-5
M. Wt: 373.49
InChI Key: SMXDVUXNFOAIDJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS2/c1-4-15-20-21-16(25-15)19-14(23)10-24-17-18-8-9-22(17)13-7-5-6-11(2)12(13)3/h5-9H,4,10H2,1-3H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXDVUXNFOAIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of 2,3-dimethylbenzaldehyde with glyoxal and ammonia under acidic conditions.

    Thiol Addition: The imidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the thiol-imidazole intermediate with 5-ethyl-1,3,4-thiadiazole-2-amine in the presence of an acylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the imidazole and thiadiazole rings, which are known to exhibit biological activity.

    Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is not well-documented. based on the functional groups present, it is likely to interact with biological targets through:

    Binding to Enzymes: The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity.

    Disruption of Cell Membranes: The compound may interact with lipid bilayers, disrupting cell membrane integrity.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of N-substituted acetamides with heterocyclic appendages. Key analogues include:

  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)acetamide derivatives (e.g., compound c in ): These lack the imidazole-sulfanyl moiety but share the thiadiazole-acetamide backbone, highlighting the role of the ethyl group in modulating lipophilicity .
  • 2-(Substituted phenyl)-N-(thiazol-2-yl)acetamides (e.g., ): These replace the thiadiazole with a thiazole ring and vary the aryl substituents, demonstrating how electronic effects (e.g., chloro, methyl) impact crystallinity and hydrogen-bonding patterns .
  • Phenoxymethylbenzoimidazole-triazole-thiazole hybrids (e.g., 9a–e in ): These incorporate triazole linkers and diverse aryl-thiazole groups, emphasizing the importance of aromatic substituents in biological activity .

Table 1: Substituent Comparison

Compound Core Heterocycles Key Substituents Reference
Target Compound Imidazole, Thiadiazole 2,3-Dimethylphenyl, 5-Ethyl
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole 5-Ethyl
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Thiazole 3,4-Dichlorophenyl
9c () Benzoimidazole, Triazole, Thiazole 4-Bromophenyl, Phenoxymethyl

Physicochemical Properties

  • Melting Points : Analogues with halogenated aryl groups (e.g., 9c in , m.p. 459–461 K for ) exhibit higher melting points due to enhanced intermolecular forces, whereas alkylated derivatives (e.g., 5-ethyl-thiadiazole in ) may show lower melting points .
  • Solubility : The sulfanyl group in the target compound could improve solubility in polar solvents compared to purely aromatic analogues. Ethyl-thiadiazole derivatives () are typically less hygroscopic, aligning with pharmacopeial specifications for stability .

Table 2: Physical Properties of Selected Analogues

Compound Melting Point (K) Water Solubility Key Feature
Target Compound Not reported Expected moderate Sulfanyl linker, Ethyl group
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)acetamide Not reported Low (hydrophobic) Simple thiadiazole-acetamide
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 459–461 Low (crystalline) Dichlorophenyl substitution
9c () Not reported Moderate (polar groups) Bromophenyl, triazole linker

Crystallographic and Spectroscopic Data

  • Crystal Packing : Analogues like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide () exhibit hydrogen-bonded dimers (N–H⋯N motifs), a feature likely shared by the target compound due to its acetamide NH group .
  • Spectroscopy : IR and NMR data for related compounds () confirm acetamide C=O stretches (~1650 cm⁻¹) and thiadiazole/imine proton resonances (δ 7.0–8.5 ppm), providing benchmarks for structural validation .

Stability and Pharmacopeial Considerations

Thiadiazole derivatives () require tight storage containers to minimize moisture uptake (<0.5% water). The target compound’s ethyl group may enhance stability compared to halogenated analogues, which are prone to decomposition under humid conditions .

Conclusion The target compound’s structural complexity positions it as a promising candidate for antimicrobial or enzyme-targeted therapies. Its comparison with simpler analogues underscores the synergistic effects of hybrid heterocycles and tailored substituents.

Biological Activity

The compound 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic derivative that belongs to the class of imidazole and thiadiazole compounds. These classes are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N4S2\text{C}_{15}\text{H}_{18}\text{N}_4\text{S}_2

The biological activity of imidazole derivatives often involves interaction with various biological targets such as enzymes and receptors. The specific mechanism for this compound may include:

  • Enzyme Inhibition : The imidazole ring can interact with active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation : It may bind to specific receptors, altering signaling pathways that lead to therapeutic effects.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, a study on similar compounds showed potent activity against Mycobacterium tuberculosis and various bacterial strains. The presence of the thiadiazole moiety is believed to enhance this activity due to its ability to disrupt microbial cell walls.

CompoundMIC (µg/mL)Activity
5a3.125Anti-tubercular
5b6.25Antibacterial
5c12.5Antifungal

Anticancer Activity

The anticancer potential of related imidazole compounds has been extensively studied. In vitro assays indicated that certain derivatives showed selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). For example:

CompoundCell LineViability (%)Cytotoxicity
5aA54939.8High
5bCaco-227.2Moderate

The incorporation of specific substituents on the imidazole or thiadiazole rings can enhance or diminish this activity.

Antioxidant Activity

Imidazole derivatives also exhibit antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Compounds similar to our target compound have shown significant free radical scavenging activity in various assays.

Case Studies

  • Anti-tubercular Activity : A study evaluated a series of imidazole derivatives for their efficacy against Mycobacterium tuberculosis. Compounds with a p-substituted phenyl group demonstrated enhanced activity compared to those without substitutions.
  • Cytotoxicity in Cancer Cells : In a comparative study involving different cancer cell lines, it was found that certain modifications in the thiadiazole ring significantly improved the cytotoxic effects against Caco-2 cells while maintaining low toxicity towards normal cells.

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